AZD9496

Description

Selective Estrogen Receptor Degrader this compound is an orally available selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon administration, SERD this compound binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.

AZD-9496 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

an estrogen receptor antagonist; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

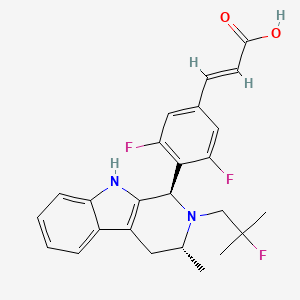

(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)/b9-8+/t14-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBDRVGWBHBJNR-BBNFHIFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639042-08-2 | |

| Record name | AZD-9496 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639042082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-9496 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-9496 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA9P7LN909 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD9496: A Deep Dive into the Mechanism of Action in ER+ Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9496 is an investigational, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonist activity against the estrogen receptor alpha (ERα).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in estrogen receptor-positive (ER+) breast cancer, detailing its molecular interactions, cellular effects, and preclinical efficacy. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and endocrine therapies.

Core Mechanism of Action: ERα Antagonism and Degradation

The primary mechanism of action of this compound is twofold: it acts as a competitive antagonist of ERα and induces its degradation.[1][2] This dual activity effectively abrogates ERα signaling, a key driver of proliferation in the majority of breast cancers.

Upon entering the cell, this compound binds directly to the ligand-binding domain (LBD) of ERα. This binding event serves two critical purposes:

-

Antagonism: By occupying the LBD, this compound prevents the binding of the natural ligand, 17β-estradiol (E2). This competitive inhibition blocks the conformational changes in ERα that are necessary for its transcriptional activity. Consequently, the recruitment of co-activator proteins and the transcription of estrogen-responsive genes, such as the progesterone (B1679170) receptor (PR), are inhibited.[1]

-

Degradation: The binding of this compound induces a distinct conformational change in the ERα protein, exposing surfaces that are recognized by the cellular protein degradation machinery. This leads to the ubiquitination of ERα, a process where multiple ubiquitin molecules are attached to the receptor.[4][5] The polyubiquitinated ERα is then targeted for degradation by the 26S proteasome, leading to a significant reduction in the total cellular levels of the ERα protein.[1][4][6]

This degradation of the receptor is a key differentiator from selective estrogen receptor modulators (SERMs) like tamoxifen, which primarily act as competitive antagonists. By eliminating the receptor protein, this compound can more effectively shut down both ligand-dependent and ligand-independent ERα signaling pathways.[3]

Quantitative Data

The potency and efficacy of this compound have been characterized in various preclinical studies. The following tables summarize key quantitative data.

| Parameter | Cell Line | IC50 / EC50 (nM) | Reference |

| ERα Binding IC50 | - | 0.82 | [1] |

| ERα Downregulation IC50 | MCF-7 | 0.14 | [1] |

| ERα Antagonism IC50 | MCF-7 | 0.28 | [1] |

| Cell Growth Inhibition EC50 | MCF-7 | 0.04 | [1] |

Table 1: In vitro potency of this compound.

| Cell Line | Maximal ERα Degradation (% of Fulvestrant) | Reference |

| MCF-7 | Equivalent | [1] |

| CAMA-1 | 54% | [1] |

| T47D | 54% | [1] |

Table 2: Comparative ERα degradation by this compound and Fulvestrant (B1683766) in different ER+ breast cancer cell lines.

| Parameter | This compound | Fulvestrant | Reference |

| ER H-Score Reduction | -24% | -36% | [7] |

| PR H-Score Reduction | -33.3% | -68.7% | [7] |

| Ki-67 Level Reduction | -39.9% | -75.4% | [7] |

Table 3: Pharmacodynamic effects of this compound versus Fulvestrant in a presurgical "window-of-opportunity" study (NCT03236974).[7]

Signaling Pathways

The binding of this compound to ERα initiates a cascade of events that culminates in the downregulation of estrogen-driven cellular processes. The following diagrams illustrate the key signaling pathways involved.

Experimental Protocols

In Vivo MCF-7 Xenograft Efficacy Study

This protocol outlines a typical preclinical efficacy study of this compound in an estrogen-dependent MCF-7 human breast cancer xenograft model.[1][8]

1. Cell Culture and Implantation:

-

MCF-7 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Female immunodeficient mice (e.g., BALB/c nude) are ovariectomized to remove endogenous estrogen.

-

A 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) is subcutaneously implanted to support tumor growth.

-

5 x 10^6 MCF-7 cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.

2. Tumor Growth and Treatment:

-

Tumors are allowed to grow to a mean volume of 150-200 mm³.

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) + 0.1% Tween 80.

-

This compound is administered orally, once daily, at desired doses (e.g., 5, 25, 50 mg/kg).

-

The vehicle control group receives the formulation without the active compound.

3. Monitoring and Endpoints:

-

Tumor volume is measured twice weekly with calipers (Volume = (length x width²)/2).

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for ERα and PR).

Western Blot for ERα Degradation

This protocol describes the detection of ERα protein levels in cell lysates by Western blot to assess the degradation induced by this compound.[9]

1. Cell Lysis and Protein Quantification:

-

ER+ breast cancer cells (e.g., MCF-7) are treated with this compound or vehicle control for a specified time.

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Lysates are centrifuged to pellet cell debris, and the supernatant containing total protein is collected.

-

Protein concentration is determined using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (20-30 µg) are denatured in Laemmli buffer and separated by size on a 10% SDS-polyacrylamide gel.

-

Proteins are transferred from the gel to a PVDF membrane.

3. Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C.

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

4. Detection:

-

The membrane is incubated with an enhanced chemiluminescence (ECL) substrate.

-

The chemiluminescent signal is detected using a digital imaging system. The intensity of the bands corresponding to ERα is quantified and normalized to the loading control.

Conclusion

This compound represents a potent, orally bioavailable SERD with a dual mechanism of action involving both ERα antagonism and degradation. Its ability to significantly reduce cellular ERα levels offers a promising therapeutic strategy for ER+ breast cancer, including models of acquired resistance to other endocrine therapies. The preclinical data summarized in this guide highlight its potential and provide a foundation for its ongoing clinical development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Estrogen Receptors and Ubiquitin Proteasome System: Mutual Regulation [mdpi.com]

- 5. Ligand‐dependent switching of ubiquitin–proteasome pathways for estrogen receptor | The EMBO Journal [link.springer.com]

- 6. Estrogen Receptor-α Hinge-Region Lysines 302 and 303 Regulate Receptor Degradation by the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

chemical structure and properties of AZD9496

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9496 is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonist activity and the ability to induce the degradation of the estrogen receptor alpha (ERα).[1] This document provides an in-depth technical overview of the chemical structure, properties, mechanism of action, and key preclinical findings for this compound, intended for professionals in the fields of oncology research and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid, is a novel small molecule inhibitor of ERα.[1][2] Its chemical and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid | [2] |

| Molecular Formula | C₂₅H₂₅F₃N₂O₂ | [2] |

| Molecular Weight | 442.5 g/mol | [2] |

| CAS Number | 1639042-08-2 | [2] |

| SMILES | C[C@@H]1CC2=C(--INVALID-LINK--C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24 | [2] |

| Appearance | Solid powder | [3] |

Pharmacological Properties

This compound is a potent and selective antagonist and downregulator of ERα. It exhibits high binding affinity for ERα and effectively induces its degradation, leading to the inhibition of ER-mediated signaling pathways crucial for the growth and survival of ER-positive cancer cells.

In Vitro Activity

The in vitro potency of this compound has been evaluated in various assays, demonstrating its efficacy in ERα binding, downregulation, and antagonism, as well as inhibition of cancer cell proliferation.

| Assay | IC₅₀ / EC₅₀ (nM) | Cell Line | Reference |

| ERα Binding | 0.82 | - | [4] |

| ERα Downregulation | 0.14 | MCF-7 | [4] |

| ERα Antagonism | 0.28 | MCF-7 | [4] |

| MCF-7 Cell Growth | 0.04 | MCF-7 | [5] |

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of this compound. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in estrogen-dependent MCF-7 xenografts.[1]

| Animal Model | Dose | Tumor Growth Inhibition | Reference |

| MCF-7 Xenograft | 0.5 mg/kg (oral, qd) | Significant Inhibition | [1] |

| MCF-7 Xenograft | 50 mg/kg (oral, qd) | 96% | [1] |

Pharmacokinetics

This compound has shown high oral bioavailability across multiple species, a critical attribute for its clinical development.

| Species | Oral Bioavailability (F%) | Reference |

| Rat | 63 | [4] |

| Mouse | 91 | [4] |

| Dog | 74 | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by directly targeting the estrogen receptor signaling pathway. As a SERD, it binds to ERα, inducing a conformational change that leads to the ubiquitination and subsequent proteasomal degradation of the receptor. This prevents the transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER-positive breast cancer cells. The downstream effect of this action is a reduction in the levels of proteins such as the progesterone (B1679170) receptor (PR), a well-established biomarker of ER pathway activity.[1]

Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

ERα Binding Assay

A competitive binding assay is performed to determine the affinity of this compound for ERα.

-

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., ³H-estradiol) from the estrogen receptor.

-

Protocol:

-

Rat uterine cytosol or human recombinant ERα is prepared as the source of the receptor.

-

A single concentration of ³H-17β-estradiol is incubated with the ER preparation in the presence of varying concentrations of this compound (typically over a range of at least six orders of magnitude).[6]

-

Following equilibration, the amount of radioactivity bound to the ER is measured.[6]

-

The concentration of this compound that inhibits 50% of the radioligand binding (IC₅₀) is determined by nonlinear regression analysis.[6]

-

Cell Proliferation Assay

The anti-proliferative activity of this compound is assessed using cancer cell lines.

-

Principle: This assay measures the effect of the compound on the growth of cancer cells over a period of time.

-

Protocol (using MCF-7 cells):

-

MCF-7 cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well.[2]

-

The cells are treated with various concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), cell viability is determined using a Cell Counting Kit-8 (CCK-8) or a similar colorimetric assay.[2]

-

The absorbance is measured at 450 nm, and the concentration of this compound that inhibits 50% of cell growth (EC₅₀) is calculated.[2]

-

Western Blot for ERα Degradation

Western blotting is used to visualize and quantify the degradation of ERα protein induced by this compound.

-

Principle: This technique separates proteins by size, allowing for the detection of specific proteins using antibodies.

-

Protocol:

-

MCF-7 cells are treated with this compound for a specified duration.

-

Total protein is extracted from the cells, and the protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the extent of ERα degradation relative to a loading control (e.g., vinculin).[1]

-

In Vivo Xenograft Study

The anti-tumor efficacy of this compound is evaluated in an animal model.

-

Principle: This study assesses the ability of the compound to inhibit the growth of human tumors implanted in immunocompromised mice.

-

Protocol (using MCF-7 xenografts):

-

MCF-7 cells are subcutaneously injected into the flank of female SCID mice.[3]

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses (e.g., 0.5, 5, 50 mg/kg) daily.[1][3]

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors are excised, and protein levels of ERα and downstream markers like PR can be analyzed by Western blot.[1]

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

The Discovery and Development of AZD9496: A Technical Guide

An In-depth Analysis of a Novel Oral Selective Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] It was designed to overcome the limitations of existing endocrine therapies, including the intramuscular administration of fulvestrant (B1683766) and the development of resistance.[1][4] this compound potently binds to the estrogen receptor alpha (ERα), leading to its degradation and subsequent inhibition of ER-mediated signaling.[3][5] This document provides a comprehensive technical overview of the discovery, preclinical development, and early clinical evaluation of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies employed in its characterization.

Introduction: The Rationale for a Novel Oral SERD

Endocrine therapy is a cornerstone of treatment for ER+ breast cancer. However, resistance to existing agents, such as tamoxifen (B1202) and aromatase inhibitors, is a significant clinical challenge.[1][6] Fulvestrant, the first-in-class SERD, has demonstrated efficacy in this setting but is limited by its poor pharmacokinetic properties and intramuscular route of administration.[1][7] This created a clear need for an orally bioavailable SERD with a more favorable pharmacological profile.[1][8] this compound emerged from a structure-based drug design and medicinal chemistry effort aimed at identifying a novel, potent, and orally active ERα antagonist and downregulator.[1][8]

Discovery and Medicinal Chemistry

The discovery of this compound began with a directed screening to identify novel ER-binding motifs with drug-like properties.[9] This led to the identification of the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold as a promising starting point.[8][9] Through iterative structure-activity relationship (SAR) studies, aided by crystal structures of ligands bound to the ER, the molecule was optimized for potency, cellular phenotype, and pharmacokinetic properties.[1][8] This optimization process culminated in the synthesis of (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid, designated as this compound.[1][8]

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism: it acts as both a selective antagonist and a degrader of ERα.[1][2] Upon binding to the ligand-binding domain of ERα, this compound induces a conformational change that leads to the ubiquitination and subsequent degradation of the receptor via the 26S proteasome pathway.[3][4] This depletion of cellular ERα protein abrogates estrogen-dependent signaling, thereby inhibiting the transcription of ER target genes, such as the progesterone (B1679170) receptor (PR), and ultimately suppressing the proliferation of ER+ breast cancer cells.[1][4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (this compound), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

AZD9496: A Comprehensive Technical Overview of its Binding Affinity and Mechanism of Action on Estrogen Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AZD9496, a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD). We will delve into its binding affinity for estrogen receptor alpha (ERα), the experimental protocols used to determine these interactions, and the signaling pathways it modulates.

Binding Affinity and Potency of this compound

This compound demonstrates high-potency binding to ERα, leading to both antagonism of its function and degradation of the receptor. Its efficacy has been quantified through various in vitro assays, with key inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) summarized below.

| Parameter | Cell Line | IC50 / EC50 (nM) | Description |

| ERα Binding | - | 0.82 | The concentration of this compound required to inhibit 50% of ERα binding activity.[1][2] |

| ERα Antagonism | - | 0.28 | The concentration of this compound required to inhibit 50% of ERα's function as a transcriptional activator.[1][2] |

| ERα Downregulation | - | 0.14 | The concentration of this compound required to induce 50% degradation of the ERα protein.[1][2] |

| MCF-7 Cell Growth Inhibition | MCF-7 | 0.04 | The concentration of this compound required to inhibit the growth of ER-positive MCF-7 breast cancer cells by 50%.[2] |

This compound also shows high selectivity for ERα over other nuclear hormone receptors, with IC50 values of 30 µM for the androgen receptor (AR), 9.2 µM for the glucocorticoid receptor (GR), and 0.54 µM for the progesterone (B1679170) receptor (PR)[2].

Mechanism of Action: Dual Antagonism and Degradation

This compound functions as a SERD, meaning it both blocks the activity of ERα and promotes its degradation. This dual mechanism is crucial for overcoming resistance to other endocrine therapies.

Upon binding to the ligand-binding domain of ERα, this compound induces a conformational change in the receptor[3]. This altered conformation prevents the receptor from adopting an active state, thereby blocking the recruitment of coactivators and the transcription of estrogen-responsive genes, such as the progesterone receptor (PR)[4][5]. Furthermore, the this compound-bound receptor is recognized by the cellular machinery for protein degradation, leading to its ubiquitination and subsequent destruction by the proteasome[6][7].

Key Experimental Protocols

The binding affinity and mechanism of action of this compound have been elucidated through a series of biochemical and cell-based assays.

These assays are typically performed in ER-positive breast cancer cell lines, such as MCF-7, under hormone-depleted conditions[4].

-

Objective: To quantify the potency of this compound in binding to ERα, inducing its degradation, and blocking its transcriptional activity.

-

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a medium devoid of steroids to eliminate confounding estrogenic effects.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Measurement:

-

ERα Levels: The total amount of ERα protein is measured, often using immunoblotting or high-content imaging, to determine the extent of downregulation.

-

PR Levels: Progesterone receptor (PR) expression, a downstream target of ERα transcriptional activity, is measured as a marker for ERα antagonism[4][5].

-

-

Data Analysis: IC50 values are calculated from dose-response curves.

-

SILAC, coupled with mass spectrometry, is a powerful technique for measuring the rate of protein degradation[6][8].

-

Objective: To determine the rate at which this compound induces the degradation of ERα.

-

Methodology:

-

Labeling: MCF-7 cells are grown in a medium containing "heavy" isotope-labeled amino acids (e.g., 13C6, 15N4 L-arginine), which become incorporated into all newly synthesized proteins, including ERα[8].

-

Chase: The medium is then switched to one containing "normal" (unlabeled) amino acids.

-

Treatment: Cells are treated with this compound, a control compound (e.g., fulvestrant), or a vehicle (e.g., DMSO)[8].

-

Sample Collection: Cells are harvested at various time points.

-

Mass Spectrometry: The relative abundance of "heavy" (pre-existing) and "light" (newly synthesized) ERα peptides is quantified by mass spectrometry.

-

Data Analysis: The rate of disappearance of the "heavy" ERα is calculated to determine the degradation rate.

-

This technique is used to determine the three-dimensional structure of this compound in complex with the ERα ligand-binding domain (LBD)[4].

-

Objective: To visualize the precise molecular interactions between this compound and ERα.

-

Methodology:

-

Protein Expression and Purification: The ERα LBD is expressed and purified.

-

Crystallization: The purified LBD is co-crystallized with this compound.

-

X-ray Diffraction: The resulting crystals are exposed to X-rays, and the diffraction pattern is collected.

-

Structure Solution: The diffraction data is used to solve the three-dimensional atomic structure of the complex.

-

The crystal structure reveals that the acrylic acid side chain of this compound interacts with Asp-351 in the Helix-12 region of ERα, an interaction proposed to be critical for its antagonist and downregulator profile[5].

Conclusion

This compound is a highly potent and selective antagonist and degrader of estrogen receptor alpha. Its dual mechanism of action, characterized by nanomolar binding affinity and efficient induction of receptor degradation, makes it a promising therapeutic agent for ER-positive breast cancer. The comprehensive experimental approaches outlined in this guide have been instrumental in defining its molecular pharmacology and provide a robust framework for the evaluation of future SERDs.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Azd-9496 | C25H25F3N2O2 | CID 86287635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

in vitro studies of AZD9496 on breast cancer cell lines

An In-Depth Technical Guide to In Vitro Studies of AZD9496 in Breast Cancer Cell Lines

Introduction

This compound is an oral, nonsteroidal, small-molecule inhibitor of Estrogen Receptor alpha (ERα).[1] It functions as a selective estrogen receptor antagonist and degrader (SERD), demonstrating potent activity in ER-positive breast cancer models.[2][3] Developed to overcome the limitations of fulvestrant (B1683766), which requires intramuscular injection and possesses low bioavailability, this compound offers the potential for improved clinical benefit through enhanced ER pathway modulation and oral administration.[4][5] This document provides a comprehensive technical overview of the in vitro evaluation of this compound, focusing on its mechanism of action, efficacy in various breast cancer cell lines, and the experimental protocols used for its characterization.

Mechanism of Action: ERα Antagonism and Degradation

This compound exerts its anti-tumor effects by directly targeting the ERα signaling pathway. It binds potently to the ERα ligand-binding domain (LBD), which prevents the binding of its natural ligand, estrogen.[2] This antagonism blocks the downstream transcriptional activation of estrogen-responsive genes, such as the progesterone (B1679170) receptor (PR), which is a key biomarker of ER pathway activity.[2][6]

Crucially, beyond simple antagonism, this compound binding marks the ERα protein for degradation.[6][7] This dual mechanism of action—antagonism and degradation—ensures a comprehensive shutdown of ERα signaling. Studies in MCF-7 cells have shown that this compound increases the degradation rate of ERα, effectively reducing the total cellular levels of the receptor.[2] This degradation is understood to occur via the 26S proteasomal pathway.[6]

Quantitative In Vitro Activity

The potency of this compound has been quantified across a range of biochemical and cell-based assays, primarily using the MCF-7 breast cancer cell line. The compound demonstrates nanomolar to picomolar efficacy in binding to ERα, antagonizing its function, and inducing its degradation.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Parameter | This compound IC₅₀ (nM) | Cell Line | Reference |

| Biochemical | ERα Binding | 0.82 | N/A | [7] |

| Cellular | ERα Downregulation | 0.14 | MCF-7 | [7][8] |

| Cellular | ERα Antagonism | 0.28 | MCF-7 | [7] |

This compound also retains high binding affinity for clinically relevant ESR1 mutations that can confer resistance to other endocrine therapies.

Table 2: Binding Affinity of this compound to Mutant ERα

| ERα Ligand-Binding Domain (LBD) | This compound IC₅₀ (nM) | Fulvestrant IC₅₀ (nM) | Reference |

| Wild-Type (wt) | 3.1 | 1.9 | [2] |

| D538G Mutant | 6.1 | 5.3 | [2] |

| Y537S Mutant | 9.0 | 5.9 | [2] |

Efficacy Across Breast Cancer Cell Lines

The anti-proliferative effects and ERα degradation capabilities of this compound have been evaluated in a panel of ER+ breast cancer cell lines, including models of acquired resistance to other endocrine therapies.

Table 3: Comparative ERα Degradation and Anti-proliferative Effects

| Cell Line | ERα Degradation vs. Fulvestrant | Max. Anti-proliferative Effect vs. Fulvestrant | Model Type | Reference |

| MCF-7 | Equivalent | Little difference | Endocrine-sensitive | [5] |

| CAMA-1 | 54% of Fulvestrant | 75% of Fulvestrant | Endocrine-sensitive | [5][9] |

| T47D | 54% of Fulvestrant | 82% of Fulvestrant | Endocrine-sensitive | [5] |

| HCC-1428 LTED | Significant Downregulation | Tumor Regression (in vivo) | Aromatase Inhibitor Resistance | [2] |

| MCF-7 TamR | Effective Degradation | Delayed Tumor Growth (in vivo) | Tamoxifen-Resistant | [4][10] |

These results indicate that while this compound is highly effective, its maximal ERα degradation and anti-proliferative activity can be model-specific when compared directly to fulvestrant.[5]

Experimental Protocols

The characterization of this compound relies on a set of core in vitro methodologies.

Cell Lines and Culture

-

Cell Lines: A variety of ER+ breast cancer cell lines have been used, including MCF-7, T47D, ZR75-1, CAMA-1, and HCC-1428.[2][5][10] Models of resistance, such as long-term estrogen-deprived (LTED) or tamoxifen-resistant (TamR) derivatives, are also employed.[4][10]

-

Culture Conditions: Cells are typically cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS) to eliminate exogenous steroids. For specific assays, cells are grown in hormone-depleted conditions before treatment with compounds.[2][9]

ERα Degradation Assessment (Western Blot)

This method is used to quantify the reduction in ERα protein levels following treatment with this compound.

-

Protocol:

-

Seeding & Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with this compound, fulvestrant (as a comparator), or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[2][9]

-

Lysis: Cells are washed and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[11]

-

Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ERα and a loading control (e.g., Vinculin, GAPDH). This is followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: Protein bands are visualized using a chemiluminescent substrate and quantified using densitometry software.[2] The level of ERα is normalized to the loading control.

-

ERα Degradation Rate (SILAC)

Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry provides a dynamic measure of protein degradation.[2]

-

Protocol:

-

Labeling: MCF-7 cells are cultured for an extended period in media containing "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆¹⁵N₄ L-arginine), ensuring complete incorporation into the cellular proteome, including ERα.[12]

-

Chase & Treatment: The "heavy" medium is replaced with "normal" medium containing unlabeled amino acids. Simultaneously, cells are treated with this compound, fulvestrant, or DMSO.[7][12] This begins the "chase" period, where newly synthesized ERα will be "normal," while the pre-existing, "heavy" ERα is subject to degradation.

-

Sample Collection: Cells are harvested at various time points after treatment.

-

Mass Spectrometry: ERα is isolated, and mass spectrometry is used to measure the ratio of "heavy" to "normal" ERα peptides over time.

-

Analysis: A faster decline in the "heavy" ERα signal in drug-treated cells compared to the control indicates an increased rate of protein degradation.[2]

-

Cell Proliferation Assays

These assays measure the inhibitory effect of this compound on the growth of breast cancer cell lines.

-

Protocol:

-

Seeding: Cells are seeded at a low density in 96-well plates in hormone-depleted medium.

-

Treatment: After 24 hours, cells are treated with a serial dilution of this compound or other compounds.

-

Incubation: Cells are incubated for an extended period (e.g., 5-7 days).

-

Viability Measurement: Cell viability is assessed using reagents like CCK-8, MTT, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively, as a proxy for cell number.[11]

-

Analysis: The results are used to generate dose-response curves and calculate the GI₅₀/IC₅₀ (the concentration required to inhibit 50% of cell growth/viability).

-

Conclusion

In vitro studies have established this compound as a potent, orally bioavailable SERD that effectively antagonizes and degrades ERα.[2] It demonstrates efficacy in both endocrine-sensitive and resistant breast cancer cell line models, including those with ESR1 mutations.[2][4] While its activity can be model-dependent compared to fulvestrant, its distinct pharmacological profile supports its continued investigation as a next-generation endocrine therapy for ER+ breast cancer.[1][5] The experimental protocols detailed herein form the basis for the preclinical characterization of this and similar molecules in drug development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway [jcancer.org]

- 9. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

AZD9496: A Novel Oral SERD for ESR1 Mutant Breast Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acquired resistance to endocrine therapies remains a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. A key mechanism driving this resistance is the emergence of mutations in the estrogen receptor 1 gene (ESR1), which lead to ligand-independent receptor activity. AZD9496 is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated significant preclinical and clinical activity against both wild-type and ESR1-mutant ER+ breast tumors. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound functions as a pure antagonist of the estrogen receptor alpha (ERα), competitively binding to the receptor's ligand-binding domain. This binding not only blocks the transcriptional activity of ERα but also induces a conformational change that targets the receptor for proteasomal degradation. By promoting the degradation of ERα, this compound effectively reduces the total cellular levels of the receptor, thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival. This dual mechanism of antagonism and degradation makes this compound effective against both wild-type ER and constitutively active mutant forms of the receptor that are resistant to traditional endocrine therapies.[1][2]

Preclinical Efficacy

The antitumor activity of this compound has been extensively evaluated in a range of preclinical models, including ER+ breast cancer cell lines and patient-derived xenografts (PDXs) harboring ESR1 mutations.

In Vitro Activity

In vitro studies have demonstrated the potent ability of this compound to inhibit the proliferation of ER+ breast cancer cell lines. Notably, this compound retains its activity against cell lines engineered to express clinically relevant ESR1 mutations, such as Y537S and D538G, which confer resistance to other endocrine therapies.[3][4]

| Cell Line | ESR1 Status | This compound IC50 (nmol/L) | Fulvestrant IC50 (nmol/L) | 4-hydroxytamoxifen (B85900) IC50 (nmol/L) |

| MCF-7 | Wild-type | 0.28 | 0.23 | 6.8 |

| T47D | Wild-type | 0.35 | 0.29 | 8.2 |

| MCF-7 Y537S | Mutant | 1.8 | 3.5 | >1000 |

| T47D Y537S | Mutant | 2.5 | 5.1 | >1000 |

| MCF-7 D538G | Mutant | 1.1 | 2.1 | >1000 |

| T47D D538G | Mutant | 1.5 | 3.2 | >1000 |

Table 1: In vitro antiproliferative activity of this compound and comparator agents in ER+ breast cancer cell lines with wild-type and mutant ESR1.[3][4]

This compound also demonstrates potent ERα binding and degradation in in vitro assays.[1]

| Assay | This compound IC50 (nmol/L) | Fulvestrant IC50 (nmol/L) |

| ERα Binding | 0.28 | 0.23 |

| ERα Downregulation | 0.14 | 0.29 |

| ERα Antagonism | 0.23 | 0.18 |

Table 2: In vitro biochemical and cellular activity of this compound.[1]

In Vivo Activity

The efficacy of this compound in vivo has been demonstrated in multiple xenograft models. In the estrogen-dependent MCF-7 xenograft model, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[1][2]

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| This compound | 0.5 mg/kg | 75 |

| This compound | 5 mg/kg | 98 |

| This compound | 10 mg/kg | >100 (regression) |

| Fulvestrant | 5 mg/mouse (s.c.) | 85 |

| Tamoxifen (B1202) | 10 mg/kg | 50 |

Table 3: In vivo efficacy of this compound in the MCF-7 xenograft model.[1][2]

Crucially, this compound has shown robust activity in a patient-derived xenograft (PDX) model harboring the D538G ESR1 mutation. In this model, this compound demonstrated superior tumor growth inhibition compared to both tamoxifen and fulvestrant.[1][2]

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| This compound | 25 mg/kg | 66 |

| Fulvestrant | 5 mg/mouse (s.c.) | 59 |

| Tamoxifen | 10 mg/kg | 28 |

Table 4: Efficacy of this compound in an ESR1-mutant (D538G) patient-derived xenograft model.[1][2]

Furthermore, combination studies have shown that this compound can lead to tumor regressions when combined with inhibitors of the PI3K/mTOR and CDK4/6 pathways.[1][5]

Clinical Evaluation

A first-in-human Phase I study of this compound in women with ER+/HER2- advanced breast cancer demonstrated that the drug was well-tolerated and showed preliminary signs of antitumor activity, with prolonged disease stabilization observed in a number of heavily pre-treated patients.[6][7] A presurgical window-of-opportunity study (NCT03236974) further confirmed the biological activity of this compound in treatment-naïve patients, showing reductions in ER, progesterone (B1679170) receptor (PR), and Ki-67 expression.[8][9]

| Biomarker | This compound (250 mg BID) | Fulvestrant (500 mg) |

| ER H-score Reduction (%) | 24 | 36 |

| PR H-score Reduction (%) | 33.3 | 68.7 |

| Ki-67 Level Reduction (%) | 39.9 | 75.4 |

Table 5: Biomarker modulation in the NCT03236974 presurgical study.[8][9]

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Culture: MCF-7 and T47D cells (wild-type and ESR1 mutant) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, the medium is replaced with a hormone-depleted medium, and cells are treated with a serial dilution of this compound, fulvestrant, or 4-hydroxytamoxifen for 6 days.

-

Viability Assessment: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue). Fluorescence is measured using a plate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for ERα and PR

-

Protein Extraction: Tumor tissue from xenograft models is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against ERα, PR, and a loading control (e.g., vinculin or GAPDH).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Densitometry analysis is performed to quantify protein levels, which are normalized to the loading control.

MCF-7 Xenograft Model

-

Animal Model: Female severe combined immunodeficient (SCID) or nude mice are used.[1]

-

Estrogen Supplementation: To support the growth of the estrogen-dependent MCF-7 cells, a slow-release 17β-estradiol pellet is implanted subcutaneously.[10][11]

-

Tumor Cell Implantation: MCF-7 cells are suspended in Matrigel and injected into the mammary fat pad of the mice.[10]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment groups and dosed orally with this compound or vehicle control daily.[1]

-

Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised for downstream analysis.

Patient-Derived Xenograft (PDX) Model

-

Tumor Acquisition: Fresh tumor tissue from a patient with ER+ breast cancer (with a confirmed ESR1 mutation) is obtained under sterile conditions.[12][13]

-

Implantation: The tumor tissue is fragmented and implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID gamma).[14][15]

-

Tumor Engraftment and Passaging: Once the initial tumor (P0) is established, it is serially passaged into new cohorts of mice for expansion.

-

Model Characterization: The PDX model is characterized to ensure it retains the key histological and molecular features of the original patient tumor, including the ESR1 mutation status.

-

Efficacy Studies: Once a sufficient number of mice with established tumors are available, they are randomized into treatment groups and treated with this compound or other agents as described for the MCF-7 model.

Conclusion

This compound is a promising oral SERD with potent activity against both wild-type and ESR1-mutant ER+ breast cancer. Its dual mechanism of ERα antagonism and degradation offers a therapeutic advantage in overcoming endocrine resistance. Preclinical data robustly support its efficacy, and early clinical studies have demonstrated its biological activity and a manageable safety profile. The experimental models and protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel endocrine therapies in the pursuit of improved outcomes for patients with ER+ breast cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancerres.aacrjournals.org [cancerres.aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Mutation site and context dependent effects of ESR1 mutation in genome-edited breast cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD this compound with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Endocrine-Therapy-Resistant ESR1 Variants Revealed by Genomic Characterization of Breast-Cancer-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. elgenelim.com [elgenelim.com]

- 15. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Oral Bioavailability of AZD9496: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of AZD9496, a potent and orally bioavailable selective estrogen receptor degrader (SERD). The information is compiled from preclinical and clinical studies to support further research and development in the field of oncology.

Introduction to this compound

This compound is a nonsteroidal, small-molecule antagonist and degrader of estrogen receptor alpha (ERα).[1][2] It has been developed as an oral therapy for ER-positive breast cancer, including tumors harboring ESR1 mutations that can confer resistance to other endocrine therapies.[1] The development of an orally bioavailable SERD addresses the limitations of intramuscularly administered fulvestrant, the first-in-class SERD.[2]

Pharmacokinetic Profile

This compound has demonstrated high oral bioavailability in multiple preclinical species and has been evaluated in Phase I clinical trials in humans.

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in preclinical models, characterized by high oral bioavailability.[1] While detailed quantitative parameters such as Cmax, Tmax, and AUC are not consistently published across all species, the available data on oral bioavailability are summarized below. The compound generally shows low volume of distribution and clearance, although a higher clearance rate has been observed in mice.[1]

Table 1: Oral Bioavailability of this compound in Preclinical Species

| Species | Oral Bioavailability (%) | Reference |

| Mouse | 91 | [1] |

| Rat | 63 | [1] |

| Dog | 74 | [1] |

Note: Specific Cmax, Tmax, AUC, and half-life data for preclinical species are not publicly available in the reviewed literature.

Human Pharmacokinetics

A first-in-human Phase I study (NCT02248090) characterized the pharmacokinetic profile of this compound in female patients with ER+/HER2− advanced breast cancer. The study evaluated a range of oral doses from 20 mg once daily (QD) to 600 mg twice daily (BID).[2] A subsequent presurgical study (NCT03236974) in patients with newly diagnosed ER+ HER2− primary breast cancer reported that at a dose of 250 mg twice daily, the area under the concentration–time curve (AUC) and the maximum plasma concentration (Cmax) were 31% and 25% lower, respectively, than those observed at the same dose in the Phase I trial.[3]

Two major active metabolites, M3 and M5 (diastereomers), have been identified in humans.[4]

Note: Specific quantitative Cmax, Tmax, AUC, and half-life data from human clinical trials are not publicly available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical and clinical evaluation of this compound's pharmacokinetics.

Preclinical In Vivo Pharmacokinetic Studies

Animal Models: Studies were conducted in female mice (e.g., nude or SCID), Sprague-Dawley rats, and beagle dogs. All animal studies were performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Drug Administration: For oral administration, this compound was typically formulated as a suspension and administered via oral gavage. For intravenous administration to determine absolute bioavailability, the compound was dissolved in a suitable vehicle.

Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing. In rodents, blood was often collected via tail vein or saphenous vein bleeding.

Bioanalysis: Plasma concentrations of this compound and its metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Human Pharmacokinetic Studies

Study Design: The Phase I trial utilized a dose-escalation, dose-expansion "rolling 6" design.[2] Pharmacokinetic assessments were a key component of the study.

Blood Sampling: Venous blood samples were collected at regular intervals following drug administration to characterize the plasma concentration-time profile.

Bioanalysis: A robust and sensitive multi-analyte LC-MS/MS assay was developed and validated for the simultaneous quantification of this compound and its two major diastereomeric metabolites in human plasma. A separate validated method was also established for the quantification of this compound in human urine.[4]

In Vivo Efficacy Studies (MCF-7 Xenograft Model)

Cell Line: The estrogen-dependent MCF-7 human breast adenocarcinoma cell line was used.

Animal Model: Female immunodeficient mice (e.g., NOD/SCID) were used. To support the growth of estrogen-dependent tumors, mice were often supplemented with estradiol, either through subcutaneous pellets or injections.

Tumor Implantation: MCF-7 cells were mixed with Matrigel and injected subcutaneously into the flank of the mice.

Treatment: Once tumors reached a predetermined volume (e.g., 100-150 mm³), mice were randomized into treatment and control groups. This compound was administered orally on a daily schedule.

Efficacy Assessment: Tumor volume was measured regularly using calipers. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors could be excised for biomarker analysis, such as the expression of progesterone (B1679170) receptor (PR), an ER-regulated gene.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by directly targeting the estrogen receptor alpha (ERα). It acts as both an antagonist, blocking the binding of estrogen, and as a degrader, promoting the ubiquitination and subsequent proteasomal degradation of the ERα protein. This dual mechanism of action leads to the inhibition of ERα signaling and a reduction in the transcription of estrogen-responsive genes that are critical for the growth and proliferation of ER-positive breast cancer cells.

Experimental Workflow

The evaluation of a novel oral SERD like this compound follows a structured workflow from preclinical characterization to clinical trials. This process involves assessing its pharmacokinetic properties, in vivo efficacy, and ultimately its safety and therapeutic effect in patients.

References

The Effect of AZD9496 on Estrogen-Responsive Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD9496 is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] It functions as both an antagonist and a downregulator of Estrogen Receptor Alpha (ERα), the primary driver of tumor growth in the majority of breast cancers.[1][3] This document provides a detailed technical overview of this compound's mechanism of action and its quantifiable effects on the expression of key estrogen-responsive genes. It includes summaries of preclinical data, detailed experimental methodologies, and visual representations of the core biological pathways and workflows.

Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting ERα. Upon binding to the receptor's ligand-binding domain, this compound induces a conformational change that marks the receptor for proteasomal degradation.[1][4] This dual mechanism of action—antagonism of estrogen binding and degradation of the ERα protein itself—effectively shuts down ER-mediated signaling pathways.[1][4] This leads to a significant reduction in the transcription of estrogen-responsive genes critical for cancer cell proliferation and survival.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]

AZD9496 Initial Phase I Clinical Trial: A Technical Overview

This document provides an in-depth analysis of the initial Phase I clinical trial results for AZD9496, an oral selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer. The data presented is intended for researchers, scientists, and drug development professionals, focusing on the quantitative outcomes, experimental protocols, and underlying mechanisms of action.

Introduction to this compound

This compound is an orally bioavailable, nonsteroidal, small-molecule inhibitor of estrogen receptor alpha (ERα).[1] It functions as a potent and selective antagonist and degrader of ERα, a key driver in the majority of breast cancers.[1][2] The development of oral SERDs like this compound aims to overcome the limitations of fulvestrant (B1683766), an effective SERD that requires intramuscular administration and may not achieve complete ER degradation at its clinically feasible dose.[3][4][5] Preclinical models demonstrated that this compound effectively inhibits the growth of ER-positive and ESR1 mutant breast tumors.[2][6]

Mechanism of Action: ERα Antagonism and Degradation

This compound exerts its anti-tumor effect by binding directly to the estrogen receptor. This binding induces a conformational change in the receptor, targeting it for proteasomal degradation.[7][8] The subsequent reduction in cellular ERα levels prevents estrogen-mediated signaling, thereby inhibiting the transcription of ER-regulated genes and suppressing the growth and survival of ER-expressing cancer cells.[7][8] This dual mechanism of antagonism and degradation is critical for overcoming resistance mechanisms, including those mediated by activating mutations in the ESR1 gene.[2][9]

Phase I Clinical Trial (NCT02248090) Protocol

The first-in-human, Phase I study was designed to determine the safety, tolerability, pharmacokinetic (PK) profile, and preliminary anti-tumor activity of this compound in women with ER+/HER2− advanced breast cancer.[1]

-

Design : The trial employed a dose-escalation, dose-expansion "rolling 6" design.[1]

-

Patient Population : 45 women with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior endocrine therapy were enrolled.[1]

-

Dosing : Patients received this compound orally at doses escalating from 20 mg once daily (QD) to 600 mg twice daily (BID).[1] An expansion cohort of six patients received 250 mg BID.[1]

-

Treatment Cycles : Dosing occurred in cycles, with the first six cycles being 4 weeks long and subsequent cycles lasting 6 weeks.[1]

-

Primary Objectives : To assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and/or recommended Phase II dose.

The trial followed a structured workflow from patient screening through follow-up to systematically evaluate the drug's properties and effects.

-

Safety Assessment : Adverse events (AEs) were monitored continuously and graded according to standard criteria. Dose-Limiting Toxicities (DLTs) were specifically assessed during the first 28 days of treatment.[1]

-

Efficacy Evaluation : Tumor responses were evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[1]

-

Pharmacokinetic Analysis : Plasma concentrations of this compound were measured at various time points after single and multiple doses to determine key PK parameters.[1]

-

Biomarker Analysis : Circulating tumor DNA (ctDNA) was analyzed for ESR1 mutations, and circulating tumor cells (CTCs) were enumerated and phenotyped for ER and Ki67 expression from serial blood draws.[9]

Initial Phase I Trial Results

The study, which commenced in October 2014, completed recruitment by February 2016.[1]

This compound was found to be well tolerated with an acceptable safety profile.[1] The maximum tolerated dose (MTD) was not reached.[1]

Table 1: Summary of Adverse Events (AEs)

| Adverse Event (Causally Related) | Frequency | Grade ≥3 AEs |

|---|---|---|

| Diarrhea | 35.6% | Yes (in 2 patients) |

| Fatigue | 31.1% | No |

| Nausea | 22.2% | No |

| Abnormal Hepatic Function | N/A | Yes (in 1 patient) |

| Elevated Liver Function Tests | N/A | Yes (in 1 patient) |

Data sourced from the first-in-human Phase I study.[1]

Three patients experienced reversible DLTs: one at 150 mg BID (abnormal hepatic function), one at 400 mg BID (diarrhea and elevated liver function tests), and one at 600 mg BID (diarrhea).[1]

Following a single oral dose, this compound was absorbed rapidly.[1]

Table 2: Single-Dose Pharmacokinetic Parameters

| Parameter | Value Range |

|---|---|

| Median Time to Max Concentration (Tmax) | 1.55 – 3.0 hours |

| Mean Alpha Half-Life | 0.99 – 1.99 hours |

| Mean Terminal Half-Life | 1.4 – 5.7 hours |

Data represents values across all dose levels.[1]

The study showed evidence of anti-tumor activity and prolonged disease stabilization in a heavily pretreated patient population.[1]

Table 3: Preliminary Clinical Efficacy

| Efficacy Outcome | Number of Patients | Details |

|---|---|---|

| Confirmed Partial Response (PR) | 1 | Patient received 250 mg BID dose.[3] |

| Stable Disease (SD) at 12 months | 4 | N/A |

| Prolonged Disease Stabilization (>52 weeks) | 6 | Three of these patients had an ESR1 mutation.[3] |

Data sourced from the Phase I dose-escalation study.[1][3]

While the primary Phase I study focused on safety and PK, a separate presurgical "window-of-opportunity" study (NCT03236974) provided key pharmacodynamic (PD) data by comparing this compound (250 mg BID) with fulvestrant.[3][10]

Table 4: Pharmacodynamic Biomarker Changes from Baseline

| Biomarker (H-Score/Level) | This compound (250 mg BID) | Fulvestrant (500 mg) |

|---|---|---|

| Estrogen Receptor (ER) | -24% | -36% |

| Progesterone Receptor (PR) | -33.3% | -68.7% |

| Ki-67 | -39.9% | -75.4% |

Data from the presurgical window-of-opportunity study (NCT03236974). At the dose tested, this compound was not superior to fulvestrant.[3][10]

Correlative biomarker analysis from the Phase I trial also revealed that 31% of patients had detectable ESR1 ligand-binding domain mutations in their ctDNA at baseline.[9] Patients with persistently elevated CTCs and/or ESR1 mutations in ctDNA after one cycle of treatment had worse progression-free survival.[9]

Conclusion

The initial Phase I trial of this compound demonstrated that the oral SERD is well tolerated in patients with advanced ER+/HER2- breast cancer.[1] It showed a favorable pharmacokinetic profile and evidence of clinical activity, including prolonged disease stabilization in heavily pretreated patients, some of whom had ESR1 mutations.[1][3] Pharmacodynamic studies confirmed that this compound engages its target and modulates downstream biomarkers.[3][10] These results supported the further clinical development of this compound and other oral SERDs as a promising next-generation endocrine therapy.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Facebook [cancer.gov]

- 8. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]

- 9. Circulating Biomarkers and Resistance to Endocrine Therapy in Metastatic Breast Cancers: Correlative Results from this compound Oral SERD Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD this compound with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD9496: A Nonsteroidal Small-Molecule Inhibitor of Estrogen Receptor Alpha (ERα)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD9496 is an orally bioavailable, nonsteroidal, small-molecule selective estrogen receptor degrader (SERD) that has been developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the estrogen receptor, SERDs like this compound function by binding to ERα and inducing its degradation, thereby blocking ER-mediated signaling pathways that drive tumor growth.[1][3] This guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used in its evaluation.

Chemical Structure

This compound, chemically known as (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid, was identified through structure-based design.[1][2]

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism:

-

ERα Antagonism: It competitively binds to the ligand-binding domain (LBD) of ERα, preventing the binding of estradiol (B170435) and subsequent transcriptional activation of target genes.

-

ERα Degradation: Upon binding, this compound induces a conformational change in the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This reduction in cellular ERα levels further inhibits estrogen-dependent signaling.

This dual action makes this compound effective against both wild-type and mutant forms of ERα, including those with mutations in the ESR1 gene that can confer resistance to other endocrine therapies.[2][4]

Signaling Pathway

The binding of estradiol to ERα initiates a signaling cascade that promotes the transcription of genes involved in cell proliferation and survival. This compound disrupts this pathway by binding to ERα and promoting its degradation.

Figure 1: Simplified signaling pathway of ERα and the mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | IC50 / EC50 (nM) | Reference |

| ERα Binding | - | 0.82 | [5][6] |

| ERα Downregulation | MCF-7 | 0.14 | [5][6] |

| ERα Antagonism | MCF-7 | 0.28 | [5][6] |

| Cell Growth Inhibition | MCF-7 | 0.04 | [6] |

| Cell Viability (IC50) | GT1-1 | ~50 | [7] |

| Cell Viability (IC50) | GH3 | ~100 | [7] |

Table 2: In Vitro Activity against ESR1 Mutants

| ESR1 Mutant | ERα LBD Binding IC50 (nM) | Reference |

| Wild-Type | 0.23 | [2] |

| Y537S | 0.21 | [2] |

| D538G | 0.27 | [2] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Dosing | Outcome | Reference |

| MCF-7 Xenograft | 0.5 mg/kg daily (oral) | Significant tumor growth inhibition | [2][8] |

| MCF-7 Xenograft | 50 mg/kg daily (oral) | 96% tumor growth inhibition | [2] |

| HCC1428 LTED | 5 mg/kg daily (oral) | Tumor regressions | [2][6] |

| PDX (D538G ESR1 mutant) | 25 mg/kg daily (oral) | Tumor growth inhibition | [2] |

Table 4: Pharmacokinetic Parameters of this compound

| Species | Oral Bioavailability (F%) | Reference |

| Rat | 63 | [5] |

| Mouse | 91 | [5] |

| Dog | 74 | [5] |

Table 5: Clinical Trial Data (Phase I)

| Parameter | Value | Reference |

| Most Common Adverse Events (≥10%) | Diarrhea (33%), Fatigue (27%), Nausea (22%) | [9] |

| Dose-Limiting Toxicities (Grade 3) | Increased AST/ALT/GGT, Diarrhea | [9] |

| Biomarker Modulation (≥150mg BID) | Reduced ER and Ki67 | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

ERα Binding Assay

This protocol determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

-

Materials: Human recombinant ERα, [3H]-17β-estradiol, test compound (this compound), assay buffer.

-

Procedure:

-

A competitive binding assay is performed by incubating a single concentration of [3H]-17β-estradiol with varying concentrations of this compound and a fixed amount of human recombinant ERα.[10]

-

The reaction is allowed to reach equilibrium.

-

The amount of radioactivity bound to ERα is measured to determine the extent of displacement by this compound.[10]

-

Data is analyzed using nonlinear regression to calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the radioligand binding.[10]

-

Cell Viability and Proliferation Assay (CCK-8)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding: Plate cells (e.g., MCF-7, GH3, GT1-1) in 96-well plates at a density of approximately 1 x 10^4 cells per well.[7]

-

Treatment: Add varying concentrations of this compound to the wells and incubate for specified time periods (e.g., 24, 48, 72, 96 hours).[7]

-

CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate at 37°C for 3 hours.[7]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[7]

In Vivo Xenograft Model

This protocol evaluates the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: Inject human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice (e.g., SCID mice).[2][11]

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 3 mm in diameter).[7]

-

Treatment Administration: Administer this compound orally at specified doses and schedules (e.g., daily).[2][11] A vehicle control group is also included.

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.[2][7]

-

Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting for biomarker modulation (e.g., progesterone (B1679170) receptor levels).[2]

Figure 2: A general workflow for in vivo xenograft studies.

Combination Therapies

Preclinical studies have shown that combining this compound with inhibitors of other key signaling pathways can lead to enhanced antitumor activity.

-

PI3K Pathway Inhibitors: Co-administration of this compound with PI3K inhibitors such as AZD8835 resulted in tumor regressions in MCF-7 xenografts, an improvement over the tumor stasis observed with monotherapy.[2]

-

mTOR Inhibitors: Combination with the dual mTORC1/2 inhibitor AZD2014 also led to tumor regressions in the MCF-7 in vivo model.[2]

-

CDK4/6 Inhibitors: Similarly, combining this compound with the CDK4/6 inhibitor palbociclib (B1678290) resulted in tumor regressions.[2]

These findings suggest that dual targeting of the ER pathway and key resistance pathways may be a promising therapeutic strategy.

Figure 3: Combination therapy strategies with this compound.

Clinical Development

A first-in-human Phase I clinical trial of this compound has been conducted in women with ER+/HER2- advanced breast cancer.[9][12] The study demonstrated that this compound has a tolerable safety profile and shows evidence of target engagement through biomarker modulation.[9] A presurgical study also confirmed that oral this compound affects its key biological targets, although it was not found to be superior to fulvestrant (B1683766) at the dose tested in terms of reducing ER, PR, and Ki-67 levels.[13]

Conclusion

This compound is a potent, orally bioavailable selective estrogen receptor degrader with a dual mechanism of ERα antagonism and degradation. It has demonstrated significant antitumor activity in preclinical models of ER+ breast cancer, including those with ESR1 mutations. Early clinical data have established its safety and biological activity. The potential for combination with inhibitors of key resistance pathways further highlights its promise as a therapeutic agent in the management of ER+ breast cancer.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Azd-9496 | C25H25F3N2O2 | CID 86287635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]